Benzyl 6-oxohexylcarbamate

Description

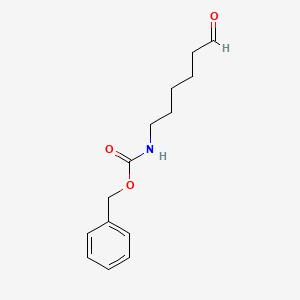

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl N-(6-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGMGPSEWHRDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 6-oxohexylcarbamate CAS number 98648-05-6 properties

CAS Number: 98648-05-6

This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of Benzyl 6-oxohexylcarbamate, a bifunctional molecule of interest to researchers, scientists, and drug development professionals. This document summarizes its known physicochemical properties, predicted spectroscopic data, and key experimental workflows related to its functional groups.

Core Properties and Data

This compound is a useful organic compound for research in the life sciences.[1] Structurally, it is a PEG linker that incorporates an aldehyde group and a benzyl (Cbz) protecting group.[2] This unique combination of functional groups makes it a valuable reagent in bioconjugation and chemical biology.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 98648-05-6 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | O=C(OCC1=CC=CC=C1)NCCCCCC=O | [3][4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted. These predictions are valuable for compound identification and characterization.

¹H NMR Spectroscopy: The expected proton NMR signals are detailed in Table 2. The chemical shifts are estimated based on standard values for similar functional groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | t | 1H | -CHO |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.10 | s | 2H | -CH₂-Ph |

| ~4.80 | t | 1H | -NH- |

| ~3.15 | q | 2H | -NH-CH₂- |

| ~2.45 | td | 2H | -CH₂-CHO |

| ~1.60 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

| ~1.35 | m | 2H | -CH₂-CH₂-CHO |

¹³C NMR Spectroscopy: The predicted carbon-13 NMR chemical shifts are summarized in Table 3, reflecting the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~202.5 | -CHO |

| ~156.5 | -C=O (carbamate) |

| ~136.8 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~66.5 | -CH₂-Ph |

| ~43.8 | -CH₂-CHO |

| ~40.5 | -NH-CH₂- |

| ~29.5 | -CH₂- |

| ~26.0 | -CH₂- |

| ~21.8 | -CH₂- |

IR Spectroscopy: The expected characteristic infrared absorption bands are listed in Table 4. These are indicative of the key functional groups present.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 (broad) | N-H stretch (carbamate) |

| 3030 | C-H stretch (aromatic) |

| 2940, 2860 | C-H stretch (aliphatic) |

| 2720, 2820 | C-H stretch (aldehyde) |

| 1725 | C=O stretch (aldehyde) |

| 1690 | C=O stretch (carbamate) |

| 1530 | N-H bend (carbamate) |

| 1250 | C-O stretch (carbamate) |

Mass Spectrometry: The expected exact mass and the molecular ion peak in mass spectrometry are presented in Table 5.

| Parameter | Value |

| Exact Mass | 249.1365 |

| [M+H]⁺ | 250.1439 |

| [M+Na]⁺ | 272.1259 |

Synthesis and Reactivity

This compound serves as a versatile building block. Its synthesis and subsequent reactions leverage well-established organic chemistry principles.

Synthesis of this compound

A plausible synthetic route to this compound involves the protection of 6-amino-1-hexanal. The amino group is reacted with benzyl chloroformate under basic conditions to form the carbamate.

Caption: Synthetic pathway for this compound.

Key Reactions and Experimental Protocols

The utility of this compound lies in the orthogonal reactivity of its aldehyde and Cbz-protected amine functionalities.

1. Aldehyde-Hydrazine Ligation (Hydrazone Formation)

The aldehyde group can undergo a chemoselective ligation with a hydrazine or hydrazide-functionalized molecule to form a hydrazone linkage.[2] This reaction is widely used in bioconjugation to label proteins, peptides, and other biomolecules.

Experimental Protocol: General Hydrazone Ligation

-

Preparation: Dissolve the aldehyde-containing molecule (this compound derivative) and the hydrazide-functionalized payload (e.g., a fluorescent dye or drug) in a suitable buffer, typically with a pH between 5.0 and 7.0.

-

Reaction: Mix the reactants, often with a slight excess of the hydrazide component. The reaction can be performed at room temperature or 37°C.

-

Monitoring: Track the progress of the reaction using techniques such as LC-MS.

-

Purification: Purify the resulting conjugate using appropriate chromatographic methods (e.g., size exclusion or affinity chromatography) to remove unreacted starting materials.

Caption: Aldehyde-hydrazine ligation workflow.

2. Cbz Group Deprotection (Hydrogenolysis)

The benzyl carbamate (Cbz) group is a common amine protecting group that can be readily removed by catalytic hydrogenolysis.[2] This process regenerates the free amine, which can then be used for further functionalization.

Experimental Protocol: Cbz Deprotection via Catalytic Hydrogenation

-

Setup: Dissolve the Cbz-protected compound in a suitable solvent, such as methanol or ethanol, in a reaction flask.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected amine.

Caption: Cbz deprotection via hydrogenolysis.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas:

-

Bioconjugation: The aldehyde group allows for the specific attachment of this linker to biomolecules containing hydrazide or aminooxy groups.

-

PROTACs and Targeted Drug Delivery: As a linker, it can be used to connect a targeting moiety to a therapeutic agent. The Cbz-protected amine provides a handle for further chemical modification after the initial conjugation.

-

Surface Functionalization: The aldehyde can be used to immobilize molecules onto surfaces that have been functionalized with hydrazides.

References

An In-depth Technical Guide on the Structure of Benzyl 6-oxohexylcarbamate

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its reactivity, biological activity, and potential applications. This guide provides a detailed analysis of the chemical structure of Benzyl 6-oxohexylcarbamate.

Molecular Structure

This compound is an organic compound that incorporates several key functional groups which dictate its chemical properties.[1] The structure can be deconstructed into three primary components: a benzyl group, a carbamate linker, and a 6-oxohexyl chain.

The molecular structure is represented by the SMILES notation: O=C(OCC1=CC=CC=C1)NCCCCCC=O.[2]

1. Benzyl Group (C₆H₅CH₂-): This component consists of a benzene ring attached to a methylene group (-CH₂-). The aromatic nature of the benzene ring provides rigidity and can participate in various non-covalent interactions, such as pi-pi stacking, which can be crucial for molecular recognition in biological systems.

2. Carbamate Linker (-O-C(=O)-N-): The carbamate group is an ester of carbamic acid. In this molecule, it connects the benzyl group to the hexyl chain. The nitrogen atom of the carbamate is attached to the hexyl chain, and the ester oxygen is attached to the benzyl group. Carbamate linkages are known for their relative stability and are a common feature in pharmaceuticals and protecting group chemistry.

3. 6-Oxohexyl Chain (-CH₂(CH₂)₄C(=O)H): This is a six-carbon aliphatic chain with an aldehyde functional group (-C(=O)H) at the terminus (position 6). The flexible alkyl chain provides conformational adaptability, while the terminal aldehyde is a reactive site capable of undergoing various chemical transformations, such as reductive amination or oxidation to a carboxylic acid.

The combination of these components results in a bifunctional molecule with potential applications as a chemical probe, a building block in organic synthesis, or a linker in the development of more complex molecules like PROTACs.[2]

Below is a DOT script representation of the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

References

Benzyl 6-oxohexylcarbamate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 6-oxohexylcarbamate, a bifunctional linker molecule of significant interest in the field of targeted protein degradation and drug discovery. This document details its chemical properties, provides a representative synthesis protocol, and illustrates its application in the formation of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

This compound is a key synthetic building block characterized by the presence of a terminal aldehyde and a benzyl-protected amine. These functional groups provide orthogonal reactivity, making it a versatile tool for the construction of complex molecules.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| CAS Number | 98648-05-6 |

| Appearance | Solid |

| Key Functional Groups | Aldehyde, Carbamate (Cbz-protected amine) |

Application in PROTAC Synthesis: A Workflow

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The aldehyde group of this compound allows for conjugation to one part of the PROTAC (e.g., the E3 ligase ligand), while the protected amine, after deprotection, can be coupled to the other component (e.g., the target protein ligand).

Synthesis and Characterization of Benzyl 6-oxohexylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 6-oxohexylcarbamate. This bifunctional molecule, featuring a terminal aldehyde and a carbamate-protected amine, is a valuable building block in medicinal chemistry and drug development. Its aldehyde group allows for conjugation to molecules bearing amine or hydrazine functionalities, while the benzyloxycarbonyl (Cbz) protecting group offers a stable yet readily cleavable means of masking a primary amine. This guide outlines a proposed synthetic pathway, detailed experimental protocols, and predicted characterization data to facilitate its preparation and use in the laboratory.

Chemical Properties and Data

| Property | Value |

| IUPAC Name | Benzyl (6-oxohexyl)carbamate |

| Synonym | 6-(Benzyloxycarbonylamino)hexanal |

| CAS Number | 98648-05-6 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or solid |

| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate; Insoluble in water |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 6-amino-1-hexanol. The first step involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group. The subsequent step is the selective oxidation of the primary alcohol to the corresponding aldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Benzyl N-(6-hydroxyhexyl)carbamate

This procedure outlines the protection of the primary amine of 6-amino-1-hexanol using benzyl chloroformate.

Materials:

-

6-amino-1-hexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-amino-1-hexanol (1.0 eq) in a 1:1 mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Benzyl N-(6-hydroxyhexyl)carbamate.

Step 2: Synthesis of this compound

This procedure describes the oxidation of the primary alcohol of Benzyl N-(6-hydroxyhexyl)carbamate to the aldehyde.

Materials:

-

Benzyl N-(6-hydroxyhexyl)carbamate

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celite®

-

Round-bottom flask

-

Stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq) and silica gel in anhydrous dichloromethane under an inert atmosphere, add a solution of Benzyl N-(6-hydroxyhexyl)carbamate (1.0 eq) in anhydrous dichloromethane.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Predicted Characterization Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.76 | t | 1H | -CHO |

| 7.39 - 7.29 | m | 5H | Ar-H |

| 5.11 | s | 2H | -CH₂-Ph |

| 4.95 | br s | 1H | -NH- |

| 3.18 | q | 2H | -NH-CH₂- |

| 2.45 | dt | 2H | -CH₂-CHO |

| 1.68 - 1.55 | m | 4H | -CH₂-CH₂-CH₂-CHO |

| 1.45 - 1.35 | m | 2H | -NH-CH₂-CH₂- |

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 202.5 | -CHO |

| 156.5 | -NH-C(=O)-O- |

| 136.7 | Ar-C (quaternary) |

| 128.5 | Ar-CH |

| 128.1 | Ar-CH |

| 128.0 | Ar-CH |

| 66.7 | -CH₂-Ph |

| 43.8 | -CH₂-CHO |

| 40.8 | -NH-CH₂- |

| 29.5 | -NH-CH₂-CH₂- |

| 26.2 | -CH₂-CH₂-CHO |

| 21.8 | -CH₂-CH₂-CH₂-CHO |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Medium | N-H stretch |

| 3030 | Weak | C-H stretch (aromatic) |

| 2935, 2860 | Medium | C-H stretch (aliphatic) |

| 2720 | Weak | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1695 | Strong | C=O stretch (carbamate) |

| 1520 | Medium | N-H bend |

| 1250 | Strong | C-O stretch (carbamate) |

| 740, 695 | Strong | C-H bend (aromatic) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Fragment Ion |

| 250.14 | [M+H]⁺ |

| 272.12 | [M+Na]⁺ |

| 142.08 | [M - C₇H₇O]⁺ |

| 108.04 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

Experimental Workflow and Applications

The synthesis and purification of this compound follows a standard organic chemistry workflow.

Caption: General experimental workflow for the synthesis of this compound.

This compound is a versatile linker for bioconjugation and the development of more complex molecules such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The aldehyde can be used to form covalent bonds with biomolecules, while the protected amine can be deprotected to allow for further functionalization.

Caption: Potential application of this compound as a linker.

An In-depth Technical Guide to Benzyl 6-oxohexylcarbamate: A Versatile Bifunctional Crosslinker for Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 6-oxohexylcarbamate is a valuable bifunctional crosslinker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal aldehyde group and a carbamate-protected amine, allows for sequential or orthogonal conjugation strategies. The aldehyde functionality provides a reactive handle for the formation of stable covalent bonds with amine-containing molecules, such as proteins, peptides, and antibodies, through reductive amination. The benzyl carbamate (Cbz) protected amine offers a latent nucleophile that can be deprotected under specific conditions to enable further modification or linkage to other molecules of interest. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application as a crosslinking agent.

Introduction

Bifunctional crosslinkers are essential tools in modern chemical biology and pharmaceutical sciences, enabling the covalent linkage of two or more molecules. These reagents are critical for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the stabilization of protein-protein interactions, and the creation of novel biomaterials. This compound has emerged as a particularly useful crosslinker due to the distinct reactivity of its two functional groups.

The aldehyde at one terminus can selectively react with primary amines, hydrazides, or hydroxylamines to form Schiff bases or oximes, which can be further stabilized by reduction. The Cbz-protected amine at the other end is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation to reveal a primary amine. This orthogonality allows for controlled, stepwise conjugation, making it an ideal linker for constructing complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

| Boiling Point | Not readily available |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 6-amino-1-hexanol. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the oxidation of the primary alcohol to an aldehyde.

Step 1: Synthesis of Benzyl (6-hydroxyhexyl)carbamate

The protection of the amino group of 6-amino-1-hexanol is accomplished by reacting it with benzyl chloroformate in the presence of a base. This reaction, a variation of the Schotten-Baumann reaction, proceeds smoothly to afford the Cbz-protected amino alcohol.

Experimental Protocol:

-

Dissolve 6-amino-1-hexanol (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Benzyl (6-hydroxyhexyl)carbamate as a colorless oil.

| Reagent | Molar Ratio |

| 6-Amino-1-hexanol | 1.0 |

| Benzyl Chloroformate | 1.1 |

| Sodium Bicarbonate | Excess |

| Typical Yield | 85-95% |

Step 2: Oxidation to this compound

The primary alcohol of Benzyl (6-hydroxyhexyl)carbamate is then oxidized to the corresponding aldehyde. Mild oxidation conditions are crucial to avoid over-oxidation to a carboxylic acid. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4]

Experimental Protocol (using Dess-Martin Periodinane): [1][4]

-

Dissolve Benzyl (6-hydroxyhexyl)carbamate (1.0 eq) in dry DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.[1][4]

-

Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

| Reagent | Molar Ratio |

| Benzyl (6-hydroxyhexyl)carbamate | 1.0 |

| Dess-Martin Periodinane | 1.2 |

| Typical Yield | 80-90% |

Applications in Bioconjugation

The bifunctional nature of this compound makes it a powerful tool for various bioconjugation applications.

Reductive Amination

The aldehyde group can react with primary amines on biomolecules, such as the lysine residues of proteins, to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol for Protein Conjugation:

-

Dissolve the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add a solution of this compound in an organic co-solvent (e.g., DMSO or DMF) to the protein solution (typically a 10-20 fold molar excess of the linker).

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

Add a freshly prepared solution of sodium cyanoborohydride (in a 20-50 fold molar excess over the linker).

-

Allow the reaction to proceed for 4-16 hours at 4 °C.

-

Remove the excess reagents and byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.

Deprotection and Further Functionalization

Following conjugation via the aldehyde, the Cbz group can be removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to expose a primary amine. This newly formed amine can then be used for further modifications, such as coupling to another biomolecule, a drug payload, or a fluorescent dye.

Experimental Protocol for Cbz Deprotection:

-

Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., methanol or ethanol).

-

Carefully add a catalytic amount of palladium on carbon (10% w/w).

-

Purge the reaction vessel with an inert gas and then introduce hydrogen gas (e.g., from a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine-functionalized conjugate.

Conclusion

This compound is a highly versatile and valuable bifunctional crosslinker for researchers in chemistry, biology, and medicine. Its orthogonal reactive groups allow for controlled and sequential conjugation strategies, making it an ideal tool for the construction of complex bioconjugates. The detailed synthetic and application protocols provided in this guide are intended to facilitate its effective use in a wide range of research and development applications.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Benzyl 6-oxohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 6-oxohexylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) where it can serve as a linker.[1] The reactivity of this molecule is dominated by its two functional groups: a carbamate and a terminal aldehyde. This guide focuses on the chemical reactivity of the aldehyde group, providing a detailed overview of its key transformations, experimental protocols, and quantitative data to aid researchers in its effective utilization.

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical modifications, making this compound a versatile building block in the synthesis of complex molecules. The primary reactions of the aldehyde moiety include reductive amination, Wittig olefination, oxidation to a carboxylic acid, and nucleophilic addition reactions such as the Grignard reaction.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound can undergo several important chemical transformations. Below are detailed descriptions of the most relevant reactions for drug development and synthetic chemistry.

Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[2][3][4][5][6] This reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[2][3] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines.[2][5]

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[2]

Logical Workflow for Reductive Amination:

Caption: Workflow of the Reductive Amination Reaction.

Quantitative Data for Reductive Amination of Aldehydes:

| Amine Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

| n-Butylamine | NaBH₄ / Acetic Acid | Methanol | 72-96 | [4] |

| Benzylamine | NaBH₄ / Acetic Acid | Methanol | 72-96 | [4] |

| Various Amines | Sodium Triacetoxyborohydride | Dichloromethane | High | [2] |

| Heterocyclic Amines | NaBH₄ / Acetic Acid | Benzene | 50-75 | [3] |

Experimental Protocol: General Procedure for Reductive Amination

-

To a solution of this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane or methanol, add acetic acid (1.0-1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[3]

-

Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amine.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[7][8][9] The reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[8][10] This intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide.[10]

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides predominantly form (E)-alkenes.[9]

Logical Workflow for the Wittig Reaction:

Caption: Workflow of the Wittig Reaction.

Quantitative Data for Wittig Reaction with Aldehydes:

| Aldehyde | Wittig Reagent | Base | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | NaOH | ~62% | [10][11] |

| Various Aldehydes | (3-carboxy-2-oxopropylidene)triphenylphosphorane | Chiral Amine/LiClO₄/DABCO | High | [9] |

| α,β-Unsaturated Aldehydes | Diazoacetates | Ru-based catalyst | Good | [9] |

Experimental Protocol: General Procedure for the Wittig Reaction

-

Suspend the appropriate phosphonium salt (1.1 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C or -78 °C, depending on the base and ylide stability.

-

Add a strong base, such as n-butyllithium or sodium hydride, dropwise to generate the colored phosphonium ylide.

-

Stir the mixture for 30-60 minutes at the same temperature.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Oxidation to Carboxylic Acid

The aldehyde group is readily oxidized to a carboxylic acid using a variety of oxidizing agents.[12][13] This transformation is fundamental in organic synthesis for introducing a carboxylic acid moiety, which can then be further functionalized, for example, by forming amides or esters. Common oxidizing agents include potassium permanganate (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder reagents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂).

Logical Workflow for Aldehyde Oxidation:

Caption: Workflow for the Oxidation of an Aldehyde.

Quantitative Data for Oxidation of Benzyl Alcohol Derivatives (as a proxy for aldehyde oxidation):

| Substrate | Oxidizing Agent | Catalyst | Yield (%) | Reference |

| Benzyl Alcohol | O₂ | Eosin Y (photocatalyst) | 68-93 | [14] |

| Benzyl Alcohol | H₂O₂ | WO₄²⁻@PAF-181 | High | [12] |

| Substituted Benzyl Alcohols | Cr(VI)-heterocyclic complex | Acidic catalyst | Good | [13] |

Experimental Protocol: General Procedure for Oxidation using Sodium Chlorite (Pinnick Oxidation)

-

Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq).

-

In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to a pH of ~3-4.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the aldehyde.[15] This reaction is a powerful tool for forming new carbon-carbon bonds and results in the formation of a secondary alcohol upon acidic workup.

Logical Workflow for the Grignard Reaction:

Caption: Workflow of the Grignard Reaction.

Quantitative Data for Grignard Reaction with Aldehydes:

| Aldehyde | Grignard Reagent | Solvent | Yield (%) | Reference |

| 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | Benzylmagnesium bromide | Et₂O | 26-44 (of oxidized product) | [15] |

Experimental Protocol: General Procedure for the Grignard Reaction

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere, cool the flask to 0 °C.

-

Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the secondary alcohol.

Conclusion

The aldehyde group in this compound provides a versatile handle for a variety of chemical transformations that are crucial in the field of drug discovery and development. The ability to readily undergo reductive amination, Wittig olefination, oxidation, and nucleophilic additions allows for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide provides researchers with the fundamental knowledge and practical protocols to effectively utilize the reactivity of this important building block in their synthetic endeavors.

References

- 1. 98648-05-6|Benzyl (6-oxohexyl)carbamate|BLD Pharm [bldpharm.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

The Gatekeeper of Reactivity: A Technical Guide to the Cbz Protecting Group in Benzyl 6-oxohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of pharmaceutical and drug development. Among these, the Carboxybenzyl (Cbz or Z) group stands out for its reliability and versatility in masking the reactivity of primary and secondary amines.[1][2] This technical guide delves into the specific and critical role of the Cbz protecting group in Benzyl 6-oxohexylcarbamate, a bifunctional linker increasingly relevant in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Core Function: Enabling Bifunctionality in PROTAC Linkers

This compound is a heterobifunctional molecule designed for application as a chemical linker.[3][5] PROTACs are novel therapeutic modalities that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[1][6] These molecules are composed of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting them. The linker's nature is critical for the PROTAC's efficacy.[6]

The structure of this compound possesses two distinct reactive sites: a terminal aldehyde and a Cbz-protected amine. The Cbz group's primary role is to act as a "gatekeeper" for the amine's nucleophilicity. By converting the highly reactive primary amine into a significantly less nucleophilic carbamate, the Cbz group allows for selective reactions to be performed at the aldehyde terminus without interference from the amine.[1][7]

The aldehyde can undergo reactions like reductive amination or condensation with hydrazines to form stable linkages, while the amine remains masked.[3] Subsequently, the Cbz group can be selectively removed under specific, mild conditions to reveal the free amine, which can then be coupled to another molecular entity.[8] This controlled, sequential reactivity is paramount in the multi-step synthesis of complex molecules like PROTACs.

Caption: Logical diagram illustrating the Cbz group's role in enabling selective reactivity of this compound.

Key Characteristics of the Cbz Group

The Cbz group is favored in complex syntheses for several key reasons:

-

Robust Stability: It is stable under a wide range of conditions, including mildly acidic and basic media, allowing for flexibility in synthetic design.[4]

-

Facile Introduction: It is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]

-

Orthogonality: The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, and Fmoc (9-fluorenylmethyloxycarbonyl), which is base-labile. This allows for selective deprotection in molecules containing multiple protecting groups.[1]

-

Mild Cleavage Conditions: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which proceeds under neutral pH and at room temperature. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[8] Alternative methods include cleavage with strong acids like HBr in acetic acid.[1]

Experimental Protocols

Detailed methodologies for the synthesis and manipulation of Cbz-protected amines are critical for reproducible results.

Protocol 1: Cbz Protection of an Amine (General Procedure)

This protocol describes the introduction of the Cbz group onto a primary amine, a reaction analogous to the synthesis of this compound's precursor.

-

Reaction: R-NH₂ + Cbz-Cl → R-NH-Cbz + HCl

-

Reagents & Materials:

-

Primary amine (1.0 equivalent)

-

Benzyl chloroformate (Cbz-Cl) (1.1 - 1.5 equivalents)

-

Base (e.g., NaHCO₃ or Na₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Tetrahydrofuran/Water or Dichloromethane/Water)

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve the amine in the chosen solvent system.

-

Add the base and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for removing the Cbz group to reveal the free amine.

-

Reaction: R-NH-Cbz + H₂ --(Pd/C)--> R-NH₂ + Toluene + CO₂

-

Reagents & Materials:

-

Cbz-protected compound (e.g., this compound derivative) (1.0 equivalent)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

-

-

Procedure:

-

Dissolve the Cbz-protected compound in the solvent in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric.

-

Seal the flask and purge the system with an inert gas.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm from a balloon) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 1-16 hours).

-

Upon completion, carefully purge the flask with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine.

-

Caption: Experimental workflow for the deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Quantitative Data

The efficiency of Cbz protection and deprotection is consistently high, making it a reliable synthetic tool. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Aniline | Cbz-Cl, NaHCO₃, H₂O/THF | 95-98% |

| Glycine Ethyl Ester | Cbz-Cl, Na₂CO₃, H₂O/Dioxane, 0 °C | >90% |

| Piperidine | Cbz-Cl, aq. NaOH, 0 °C | ~95% |

| Benzylamine | Cbz-Cl, PEG-400, rt | 94% |

(Yields are representative and can vary based on substrate and specific reaction conditions.)

Table 2: Comparison of Cbz Deprotection Methods

| Method | Reagents | Typical Conditions | Substrate Example | Yield (%) |

| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-L-phenylalanine | >95% |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90% |

| Acidic Cleavage | 33% HBr in Acetic Acid | rt, 1-4 h | N-Cbz protected amino acids | 85-95% |

| Lewis Acid Cleavage | AlCl₃, Anisole | CH₂Cl₂, 0 °C to rt | N-Cbz-indole | ~90% |

(Data compiled from various sources and intended for comparative purposes.)

Conclusion

In the context of this compound, the Carboxybenzyl (Cbz) group is not merely a placeholder but a crucial enabler of synthetic strategy. Its robust nature combined with mild removal conditions allows for the precise, sequential unmasking of reactivity required in the assembly of complex therapeutics like PROTACs. By protecting the amine, the Cbz group directs reactivity towards the aldehyde terminus, and its subsequent removal provides a nucleophilic handle for further conjugation. This strategic control underscores the enduring importance of the Cbz group in the toolkit of medicinal chemists and drug development professionals.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 98648-05-6|Benzyl (6-oxohexyl)carbamate|BLD Pharm [bldpharm.com]

- 5. Benzyl (6-oxohexyl)carbamate | 生化试剂 | MCE [medchemexpress.cn]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

A Technical Guide to the Potential Applications of Benzyl 6-oxohexylcarbamate in Proteomics

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the prospective use of Benzyl 6-oxohexylcarbamate as a foundational chemical tool for the development of novel probes in the field of chemical proteomics, particularly in activity-based protein profiling (ABPP).

Introduction: The Frontier of Chemical Proteomics

Chemical proteomics is a sub-discipline of proteomics that employs small-molecule probes to investigate protein function, interactions, and localization directly in complex biological systems.[1][2] A powerful strategy within this field is Activity-Based Protein Profiling (ABPP), which utilizes covalent chemical probes to assess the functional state of enzymes.[3][4] ABPP probes typically consist of three key components: a reactive group (or "warhead") that covalently binds to a target protein, a reporter tag (like biotin or a fluorophore) for detection and enrichment, and a linker that connects the two.[4][5] This approach allows for the selective labeling and identification of active enzymes, providing insights that are often unattainable through traditional proteomic methods that measure total protein abundance.[3][6]

This compound is a bifunctional molecule that holds significant potential as a versatile building block for the synthesis of such activity-based probes. Its structure, featuring a reactive aldehyde group and a protected amine, provides the necessary handles for its elaboration into a fully functional chemical probe for proteomics research.

This compound: A Bifunctional Linker for Probe Development

The utility of this compound in proteomics stems from its inherent bifunctional nature.

-

The Aldehyde "Warhead": The terminal aldehyde group can act as a reactive electrophile. Aldehydes are known to form covalent bonds with nucleophilic residues on proteins, such as the ε-amino group of lysine, through Schiff base formation followed by reduction, or by reacting with other suitably positioned nucleophiles. This reactivity allows it to function as a "warhead" to covalently label proteins.

-

The Protected Amine Handle: The benzyl carbamate (Cbz) group is a stable protecting group for the primary amine. This amine can be deprotected under standard hydrogenolysis conditions to reveal a free amine, which can then be readily coupled to a variety of reporter tags (e.g., biotin, fluorophores) or other molecular entities using standard amide bond-forming reactions.

This dual functionality makes this compound an ideal scaffold for creating a modular activity-based probe, as illustrated below.

Caption: Modular components of a potential activity-based probe derived from this compound.

Hypothetical Experimental Workflow for Target Identification

The synthesized probe, tentatively named "B6O-Probe," can be used in a standard ABPP workflow to identify its protein targets within a complex proteome, such as a cell lysate. The overall strategy involves proteome labeling, enrichment of labeled proteins, and identification by mass spectrometry.

Caption: Proposed experimental workflow for activity-based protein profiling using a B6O-Probe.

Potential Application: Investigating Signaling Pathways

Chemical probes are invaluable tools for dissecting complex biological processes such as signaling pathways. By identifying the targets of a probe, researchers can uncover novel protein-protein interactions or enzymatic activities that regulate a pathway. For instance, a B6O-Probe could potentially label an uncharacterized enzyme that modulates a known signaling cascade.

References

- 1. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nadal-lab.eu [nadal-lab.eu]

- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional linkers are indispensable tools in the field of bioconjugation, serving as molecular bridges to covalently connect two different biomolecules with high specificity and control.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1] This unique characteristic allows for selective, sequential targeting of different functional groups on separate molecules, ensuring precise control over the final conjugate's stoichiometry and spatial orientation.[2][3] This controlled, stepwise approach minimizes the formation of undesirable homopolymers or self-conjugated products, a common challenge with homobifunctional reagents.[3]

The versatility of heterobifunctional linkers stems from the variety of reactive groups that can be incorporated into their structure, targeting specific functional groups on biomolecules such as primary amines (e.g., lysine residues), sulfhydryls (e.g., cysteine residues), carbonyls, and carboxyls.[1][4] This guide provides a comprehensive overview of heterobifunctional linkers, their reaction chemistries, applications, and detailed experimental protocols to aid researchers in their bioconjugation endeavors.

Core Concepts and Classification

Heterobifunctional linkers are primarily classified based on the functional groups they target. This allows for a tailored approach to bioconjugation, matching the linker's reactivity to the available functional groups on the biomolecules of interest.[3][5]

Common Reactive Groups and Their Targets:

-

Amine-reactive groups: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins to form stable amide bonds.[5]

-

Sulfhydryl-reactive groups: Maleimides are commonly employed to target sulfhydryl groups on cysteine residues, forming stable thioether bonds.[5]

-

Carbonyl-reactive groups: Hydrazides and aminooxy groups react with aldehydes and ketones, which can be naturally present or introduced into biomolecules.[2]

-

Photoreactive groups: Phenyl azides and diazirines are inert until activated by UV light, at which point they can non-selectively react with nearby molecules, which is useful for capturing transient interactions.[2][4][6]

-

Click Chemistry groups: Azides and alkynes (such as DBCO) undergo highly specific and efficient bioorthogonal reactions, enabling precise conjugation in complex biological mixtures.[7]

Beyond the reactive groups, the spacer arm connecting them is a critical component. The length and composition of the spacer arm influence the solubility, stability, and steric hindrance of the final conjugate.[3] Polyethylene glycol (PEG) spacers are often incorporated to increase the hydrophilicity and biocompatibility of the bioconjugate.[8]

Data Presentation: Properties of Common Heterobifunctional Linkers

The selection of an appropriate linker is a critical step in the design of a bioconjugation experiment. The following tables summarize the key quantitative properties of several commonly used heterobifunctional linkers to facilitate comparison and selection.

Table 1: Amine-Reactive and Sulfhydryl-Reactive Linkers

| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |

| SMCC | 334.32[8] | 8.3[8] | No[9] | No |

| Sulfo-SMCC | 436.37[2] | 8.3[2] | No[9] | Yes[2] |

| SPDP | 312.36[10] | 6.8[10] | Yes (Disulfide)[11] | No |

| LC-SPDP | 425.52[12][13] | 15.7[12][13] | Yes (Disulfide)[11] | No |

| Sulfo-LC-SPDP | 527.57[14] | 15.7 | Yes (Disulfide)[11] | Yes[14] |

Table 2: PEGylated Amine-Reactive and Sulfhydryl-Reactive Linkers

| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units |

| NHS-PEG4-Maleimide | 425.39[15] | 21.7[15] | 4 |

| NHS-PEG8-Maleimide | 601.61[15] | 36.5[15] | 8 |

| NHS-PEG12-Maleimide | 777.83[15] | 51.3[15] | 12 |

| PEG4-SPDP | 559.65[16] | 25.7[16] | 4 |

| PEG12-SPDP | 912.07[16] | 54.1[16] | 12 |

Table 3: Click Chemistry Linkers (Amine-Reactive)

| Linker | Molecular Weight ( g/mol ) | Cleavable? | Water-Soluble? |

| DBCO-NHS Ester | 432.43 | No | No |

| DBCO-PEG4-NHS Ester | 649.7[17][18] | No | Yes |

Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker is highly dependent on the application, particularly in the context of antibody-drug conjugates (ADCs).[19]

-

Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions found within target cells, such as low pH in endosomes or the presence of specific enzymes like cathepsins in lysosomes.[19][20] This allows for the controlled release of the payload at the site of action.[20] Common cleavable linkages include hydrazones (acid-sensitive), disulfides (reduction-sensitive), and peptide sequences (protease-sensitive).[19][20] A potential advantage of cleavable linkers is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring cancer cells.[20]

-

Non-Cleavable Linkers: These linkers form a stable covalent bond that is not readily broken.[21] The release of the payload from a non-cleavable linker relies on the complete degradation of the antibody component within the lysosome.[19] This results in a payload-linker-amino acid complex as the active species.[21] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[19] Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC that utilizes the non-cleavable SMCC linker.[19]

Experimental Protocols

The following are detailed protocols for common bioconjugation applications using heterobifunctional linkers. It is important to note that these protocols may need to be optimized for specific applications.

Protocol 1: Two-Step Amine-to-Thiol Bioconjugation Using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH).[13]

Materials:

-

Protein-NH2 (1-10 mg/mL in amine-free buffer)

-

Protein-SH

-

Sulfo-SMCC

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5[6]

-

Desalting column

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Procedure:

-

Preparation of Reagents:

-

Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[6]

-

Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[6] Note: Sulfo-SMCC has limited solubility in buffers with high salt concentrations; dissolve in water first before diluting into the reaction buffer.[6]

-

Ensure the Protein-NH2 is in the Conjugation Buffer. Avoid buffers containing primary amines (e.g., Tris, glycine).[6]

-

If the Protein-SH has disulfide bonds, reduce them to generate free sulfhydryls using a reducing agent like TCEP. Remove the reducing agent using a desalting column prior to conjugation.[22]

-

-

Activation of Protein-NH2 with Sulfo-SMCC:

-

Removal of Excess Sulfo-SMCC:

-

Remove unreacted Sulfo-SMCC by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.[13]

-

-

Conjugation to Protein-SH:

-

Quenching (Optional):

-

To quench the reaction and cap any unreacted maleimide groups, add a quenching solution such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15-30 minutes.[13]

-

-

Purification and Analysis:

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted proteins and byproducts.

-

Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.[13]

-

Protocol 2: Click Chemistry Bioconjugation Using DBCO-NHS Ester

This protocol describes the conjugation of an amine-containing biomolecule to an azide-containing molecule using a copper-free click chemistry approach.[2][15]

Materials:

-

Amine-containing biomolecule (e.g., antibody) at 1-10 mg/mL in an amine- and azide-free buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule

-

DBCO-NHS Ester

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Preparation of Reagents:

-

Activation of Biomolecule with DBCO-NHS Ester:

-

Quenching and Removal of Excess Linker:

-

Click Reaction with Azide-Containing Molecule:

-

Purification and Analysis:

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the use of heterobifunctional linkers in bioconjugation.

Caption: General workflow for ADC synthesis using a heterobifunctional linker.[23]

Caption: Mechanism of action for an ADC with a cleavable linker.[16][18]

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[1][14][24]

References

- 1. researchgate.net [researchgate.net]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. proteochem.com [proteochem.com]

- 7. researchgate.net [researchgate.net]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. vectorlabs.com [vectorlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 21. benchchem.com [benchchem.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. benchchem.com [benchchem.com]

- 24. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Carbamate Protecting Groups in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, carbamate protecting groups have emerged as a cornerstone for the temporary masking of amine functionalities, enabling chemists to navigate multi-step reaction sequences with precision and efficiency. Their widespread application, particularly in peptide synthesis, medicinal chemistry, and the total synthesis of natural products, underscores their significance in contemporary chemical research and drug development.[1][2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with the most prevalent carbamate protecting groups.

Core Concepts: The Utility of Carbamates

The efficacy of carbamates as protecting groups stems from their ability to decrease the nucleophilicity of the amine nitrogen by delocalizing its lone pair of electrons through resonance.[4][5] This renders the protected amine unreactive to a wide array of electrophilic reagents and reaction conditions.[5] The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule. Carbamates fulfill these criteria, offering a diverse toolbox of protecting groups that can be selectively cleaved under acidic, basic, or hydrogenolytic conditions.[6][7] This concept of "orthogonality" is crucial in complex syntheses where multiple protecting groups are employed, allowing for their sequential removal without interfering with one another.[5][6]

A Comparative Overview of Key Carbamate Protecting Groups

The selection of an appropriate carbamate protecting group is dictated by the specific reaction conditions and the presence of other functional groups in the molecule. The three most widely utilized carbamate protecting groups are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

| Protecting Group | Structure | Common Reagent for Introduction | Cleavage Conditions | Key Features |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA, HCl)[6][8][9] | Stable to a wide range of non-acidic conditions; widely used in both solution-phase and solid-phase synthesis.[10] | |

| Cbz (benzyloxycarbonyl or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[6][11][12] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc groups.[12] | |

| Fmoc (9-fluorenylmethyloxycarbonyl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Mild basic conditions (e.g., piperidine in DMF)[6][13] | Acid-stable; its cleavage can be monitored by UV spectroscopy, making it ideal for solid-phase peptide synthesis (SPPS).[14] |

Experimental Protocols: A Practical Guide

The following sections provide detailed methodologies for the introduction and removal of the Boc, Cbz, and Fmoc protecting groups.

tert-Butyloxycarbonyl (Boc) Group

Protection of an Amine:

A common method for the introduction of a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][15]

-

Procedure:

-

Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv).

-

Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and unreacted Boc₂O, followed by drying and concentration of the organic layer.

-

Deprotection of a Boc-Protected Amine:

The Boc group is readily cleaved under strongly acidic conditions, most commonly using trifluoroacetic acid (TFA).[6][9][16]

-

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).

-

Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine is often obtained as its TFA salt.[15]

-

Benzyloxycarbonyl (Cbz or Z) Group

Protection of an Amine:

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[11][12]

-

Procedure:

-

Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) and cool in an ice bath.[11]

-

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[11]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[11]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[11]

-

Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate to yield the Cbz-protected amino acid.[11]

-

Deprotection of a Cbz-Protected Amine:

The most common and mildest method for Cbz group removal is catalytic hydrogenolysis.[6][11][12]

-

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol.[11]

-

Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[11]

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., a balloon of H₂) at room temperature.[11]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.

-

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Protection of an Amine:

The Fmoc group is introduced using reagents like Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[13][17]

-

Procedure using Fmoc-OSu:

-

Dissolve the amino acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the stirring amino acid solution.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

Work-up typically involves dilution with water, extraction with an organic solvent to remove byproducts, acidification of the aqueous layer to precipitate the product, and collection by filtration.[18]

-

Deprotection of an Fmoc-Protected Amine:

The Fmoc group is characteristically cleaved under mild basic conditions, making it orthogonal to acid-labile protecting groups.[18][13]

-

Procedure:

-

Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

-

Add a solution of 20% piperidine in DMF.[13]

-

Stir the reaction at room temperature for a short period (typically 5-30 minutes).

-

The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[18]

-

The deprotected amine is typically used in the next synthetic step without isolation, particularly in solid-phase peptide synthesis.

-

Visualizing the Logic: Mechanisms and Workflows

To further elucidate the chemical transformations and strategic decisions involved in utilizing carbamate protecting groups, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: General workflow for the protection of an amine as a carbamate.

Caption: Orthogonal deprotection strategies for common carbamate protecting groups.

Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Vital Tool for Chemical Innovation

Carbamate protecting groups are an indispensable component of the synthetic organic chemist's toolkit. Their stability, ease of introduction and removal, and the availability of orthogonal cleavage strategies provide the flexibility required for the synthesis of complex molecules.[6][7] A thorough understanding of the properties and reactivities of different carbamate protecting groups is essential for researchers, scientists, and drug development professionals to design and execute efficient and successful synthetic routes, ultimately advancing the frontiers of chemical science and pharmaceutical innovation.[1][2]

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 15. benchchem.com [benchchem.com]

- 16. BOC Protection and Deprotection [bzchemicals.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. benchchem.com [benchchem.com]

Benzyl 6-oxohexylcarbamate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Benzyl 6-oxohexylcarbamate, a bifunctional linker molecule of significant interest to researchers and professionals in the fields of chemical biology and drug development. This document outlines its chemical properties, availability from various suppliers, a detailed plausible synthesis protocol, and its potential application in the construction of targeted therapeutic agents.

Chemical Properties and Structure

This compound (CAS No. 98648-05-6) is a chemical compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of approximately 249.31 g/mol .[1] It features a benzyl carbamate (Cbz) protected amine at one end and a terminal aldehyde group at the other, making it a valuable heterobifunctional linker. The Cbz group provides stability and allows for selective deprotection, while the aldehyde functionality enables conjugation to various nucleophiles.

Commercial Availability and Suppliers

The availability of this compound can vary. Below is a summary of potential suppliers. Researchers are advised to contact the suppliers directly for the most current information on stock, purity, and pricing.

| Supplier | Product Code/CAS No. | Purity | Pack Size | Price (USD) | Availability/Lead Time |

| 1stsci.com | ST00ILMC / 98648-05-6 | 97% | 250mg | $22.00 | In stock |

| 97% | 1g | $55.00 | In stock | ||

| Other | inquire | 4-6 weeks | |||

| BLD Pharm | 98648-05-6 | - | - | - | Contact for details |

| MedChemExpress | - | - | - | - | Contact for details |

| CymitQuimica | TM-T66983 / 98648-05-6 | - | - | - | Discontinued |

Note: Information is subject to change. Please verify with the supplier.

Plausible Experimental Protocol for Synthesis

Step 1: Synthesis of Benzyl (6-hydroxyhexyl)carbamate

This step involves the protection of the primary amine of 6-amino-1-hexanol with benzyl chloroformate (Cbz-Cl).

-

Materials:

-

6-amino-1-hexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve 6-amino-1-hexanol (1 equivalent) in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the flask and cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add benzyl chloroformate (1.1 equivalents), dissolved in the same organic solvent, to the reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Benzyl (6-hydroxyhexyl)carbamate.

-

The product can be further purified by column chromatography on silica gel if necessary.

-

Step 2: Oxidation of Benzyl (6-hydroxyhexyl)carbamate to this compound

This step involves the oxidation of the primary alcohol to an aldehyde. A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation is suitable to avoid over-oxidation to a carboxylic acid.

-

Materials:

-

Benzyl (6-hydroxyhexyl)carbamate (from Step 1)

-

Pyridinium chlorochromate (PCC) (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

Dissolve Benzyl (6-hydroxyhexyl)carbamate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC to the solution in one portion with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel to yield the final product.

-

Application in PROTAC Synthesis: A Logical Workflow